molecular formula C8H7BrN2O B1532911 (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1004550-19-9

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B1532911
CAS No.: 1004550-19-9
M. Wt: 227.06 g/mol
InChI Key: OUPGBFXBSKELCN-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that features a bromine atom at the 3-position and a hydroxymethyl group at the 6-position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . This method does not require a base and is metal-free, making it an efficient and environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Cyclization Reactions: Catalysts such as copper or palladium may be employed to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxymethyl group.

    2-Bromo-6-pyridinemethanol: Similar functional groups but different ring structure.

Uniqueness

(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the imidazo[1,2-a]pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPGBFXBSKELCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 2
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(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
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(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 5
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(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 6
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

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